Fmoc-5-bromo-2-methoxy-D-phenylalanine Fmoc-5-bromo-2-methoxy-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 220497-84-7
VCID: VC2647665
InChI: InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1
SMILES: COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H22BrNO5
Molecular Weight: 496.3 g/mol

Fmoc-5-bromo-2-methoxy-D-phenylalanine

CAS No.: 220497-84-7

Cat. No.: VC2647665

Molecular Formula: C25H22BrNO5

Molecular Weight: 496.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-5-bromo-2-methoxy-D-phenylalanine - 220497-84-7

Specification

CAS No. 220497-84-7
Molecular Formula C25H22BrNO5
Molecular Weight 496.3 g/mol
IUPAC Name (2R)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1
Standard InChI Key QIIKXJDEJNMZBK-JOCHJYFZSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Br)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Basic Properties

Fmoc-5-bromo-2-methoxy-D-phenylalanine is a non-proteinogenic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function, a bromine atom at the 5-position, and a methoxy substituent at the 2-position of the phenyl ring in the side chain. The D-configuration of this phenylalanine derivative distinguishes it from its natural L-counterpart, providing unique stereochemical properties that influence its behavior in peptide structures.

The compound serves as a critical building block in peptide chemistry, offering researchers the ability to introduce specific modifications that can alter the biological activity, stability, and conformation of peptides. The Fmoc protecting group facilitates controlled peptide synthesis by preventing unwanted side reactions during coupling processes, while the bromine and methoxy substituents on the aromatic ring enable additional chemical modifications and electronic effects.

Fundamental Chemical Data

The basic chemical and physical properties of Fmoc-5-bromo-2-methoxy-D-phenylalanine are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Chemical and Physical Properties of Fmoc-5-bromo-2-methoxy-D-phenylalanine

PropertyValue
CAS Registry Number220497-84-7
Molecular FormulaC₂₅H₂₂BrNO₅
Molecular Weight496.37 g/mol
IUPAC Name(2R)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
AppearanceWhite to off-white solid
Storage ConditionsRoom temperature
ClassificationBioactive Small Molecule

These properties highlight the compound's complex structure and relatively high molecular weight, which are typical characteristics of protected, modified amino acids used in advanced peptide synthesis .

Structural Characteristics

The structure of Fmoc-5-bromo-2-methoxy-D-phenylalanine incorporates several key functional elements that contribute to its specialized applications in peptide chemistry and medicinal research.

Aromatic Ring Substitution Pattern

The phenylalanine aromatic ring bears two important substituents:

  • A bromine atom at the 5-position provides a site for potential cross-coupling reactions and increases the lipophilicity of the molecule.

  • A methoxy group at the 2-position introduces electronic effects that influence the reactivity of the aromatic ring and may participate in hydrogen bonding interactions.

This substitution pattern creates a unique electronic distribution in the aromatic system that can affect the compound's reactivity, solubility, and binding properties when incorporated into peptides.

Protective Group Chemistry

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino function during peptide synthesis. This group is base-labile, typically removed with piperidine, allowing for orthogonal protection strategies in conjunction with other protecting groups. The presence of the Fmoc group is essential for preventing unwanted side reactions during peptide coupling and enables controlled, stepwise synthesis of complex peptide sequences.

Synthesis Methodologies

The synthesis of Fmoc-5-bromo-2-methoxy-D-phenylalanine typically involves a multi-step process starting from commercially available precursors or through the modification of D-phenylalanine.

General Synthetic Routes

The synthesis generally follows a sequence involving the preparation of 5-bromo-2-methoxy-D-phenylalanine followed by Fmoc protection of the amino group. The key steps in this process include:

  • Preparation of 2-methoxy-D-phenylalanine from D-phenylalanine

  • Selective bromination at the 5-position of the aromatic ring

  • Protection of the α-amino group with the Fmoc group using Fmoc-Cl under basic conditions

Alternative approaches may involve the synthesis of the brominated and methoxylated D-phenylalanine core structure followed by Fmoc protection as the final step.

Reaction Conditions and Considerations

The synthesis typically requires careful control of reaction conditions to achieve selectivity and high yields. The halogenation reactions are particularly important and require specific reagents and conditions to achieve regioselectivity. The Fmoc protection step generally involves the reaction of the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate or triethylamine, conducted in a mixed solvent system to ensure solubility of both reactants.

Similar protection strategies have been documented for related compounds, including the use of various solvents and reaction conditions. For instance, studies on similar Fmoc protections have shown that the choice of solvent (acetonitrile, methanol, or ethanol) and reaction time significantly impact yields, with acetonitrile often providing superior results .

Applications in Peptide Synthesis

Fmoc-5-bromo-2-methoxy-D-phenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS), offering unique capabilities for creating peptides with enhanced properties.

Role in Solid-Phase Peptide Synthesis

The compound is primarily utilized in Fmoc-based SPPS protocols, where it can be incorporated into growing peptide chains to introduce specific structural and functional modifications. The Fmoc chemistry allows for mild deprotection conditions that are compatible with sensitive peptide sequences and side-chain protecting groups.

Biological Activity and Research Applications

The biological activities and research applications of Fmoc-5-bromo-2-methoxy-D-phenylalanine are primarily related to its incorporation into peptides with specific functional properties.

Applications in Drug Development

In drug development research, Fmoc-5-bromo-2-methoxy-D-phenylalanine can serve as a versatile building block for creating peptide-based drug candidates. The compound allows for:

  • Structure-activity relationship (SAR) studies by providing a platform for systematic modifications

  • Development of peptidomimetics with improved drug-like properties

  • Creation of imaging probes through further functionalization of the bromine handle

  • Design of peptides with selective binding to specific targets

These applications highlight the compound's value in medicinal chemistry and pharmaceutical research .

Comparison with Structurally Similar Compounds

Understanding the relationship between Fmoc-5-bromo-2-methoxy-D-phenylalanine and structurally similar compounds provides valuable insights into its unique properties and applications.

Comparative Analysis with Key Analogs

Table 2 presents a comparative analysis of Fmoc-5-bromo-2-methoxy-D-phenylalanine with several structurally related compounds, highlighting key structural differences and their implications.

Table 2: Comparison of Fmoc-5-bromo-2-methoxy-D-phenylalanine with Related Compounds

CompoundKey Structural DifferencesFunctional Implications
Fmoc-5-bromo-2-methoxy-L-phenylalanineOpposite stereochemistry at α-carbonDifferent spatial orientation in peptides; altered biological recognition
Fmoc-2-bromo-D-phenylalanineBromine at 2-position instead of 5-position; lacks methoxy groupDifferent electronic distribution; altered reactivity patterns
N-Fmoc-5-bromo-2-chloro-D-phenylalanineChlorine instead of methoxy at 2-positionDifferent electronic effects; altered hydrogen bonding capabilities
Fmoc-D-phenylalanineNo halogen or methoxy substituentsReduced reactivity; different lipophilicity and binding properties

This comparison demonstrates how subtle structural variations can significantly impact the functional properties of these compounds when incorporated into peptides .

Stereochemical Considerations

The stereochemistry at the alpha-carbon represents a critical distinction between the D- and L-isomers of Fmoc-5-bromo-2-methoxy-phenylalanine. This stereochemical difference has profound implications for:

  • Peptide conformation and secondary structure formation

  • Resistance to enzymatic degradation

  • Binding specificity to biological targets

  • Pharmacokinetic properties of peptides containing these residues

The D-configuration, being less common in natural peptides, often confers increased stability against proteolytic enzymes that have evolved to recognize and cleave L-amino acid-containing peptides .

Impact of Halogen Substitution Patterns

Different halogen substitution patterns significantly affect the properties of these compounds:

  • Position of halogen: Bromination at the 5-position versus other positions alters the electronic distribution and steric effects in the aromatic ring.

  • Type of halogen: Bromine versus chlorine or fluorine influences lipophilicity, electronegativity, and potential for halogen bonding interactions.

  • Combination with other substituents: The interplay between the bromine at position 5 and methoxy at position 2 creates a unique electronic environment.

These factors contribute to the distinct chemical reactivity and biological properties of Fmoc-5-bromo-2-methoxy-D-phenylalanine compared to other halogenated derivatives .

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